![molecular formula C21H23N3OS B3010633 N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-57-2](/img/structure/B3010633.png)

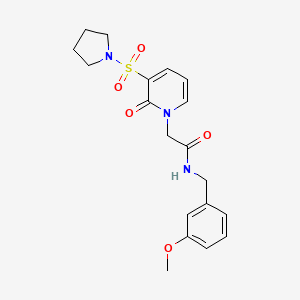

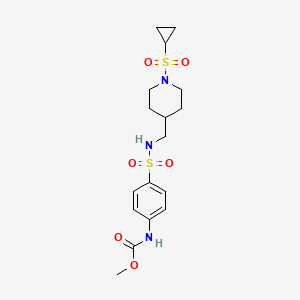

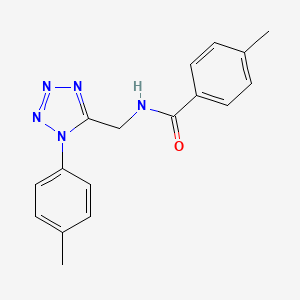

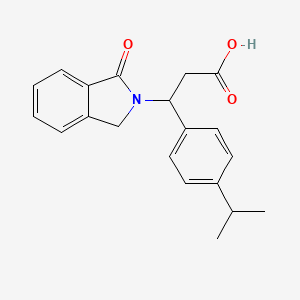

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

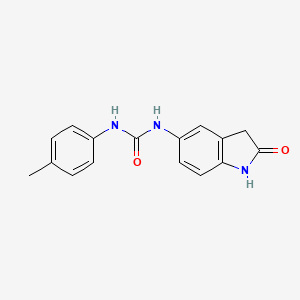

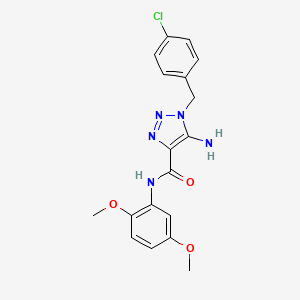

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as a precursor. The process includes esterification, treatment with hydrazine hydrate, a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide, and finally, substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. This synthesis route is confirmed by IR, 1H-NMR, and EI-MS spectral analysis data, which unequivocally confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by various spectroscopic techniques. For instance, the structure of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide is confirmed by IR, NMR, and mass spectral data, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for the introduction of various functional groups that confer the desired biological activity. The S-alkylation step, for example, is essential for the formation of the sulfanyl-linked acetamide structure, which is a common feature in the compounds studied . The ring closure reactions and subsequent substitutions are also critical for the formation of the oxadiazole ring and the introduction of the sulfanyl acetamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the nature of the substituents on the benzimidazole and oxadiazole moieties. These properties are important for the biological activity of the compounds, as they affect solubility, stability, and reactivity. The novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, for example, exhibit strong antiprotozoal activity with IC50 values in the nanomolar range, which is attributed to the specific arrangement of substituents on the core structure .

Case Studies and Biological Activity

The synthesized compounds have been evaluated for their biological activities. For instance, the novel benzimidazole derivatives have shown strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds performing better than the standard drug metronidazole . Similarly, the N-substituted oxadiazole derivatives have demonstrated potential antibacterial activity against various bacterial strains, with certain compounds exhibiting remarkable activity compared to the standard antibiotic ciprofloxacin. Additionally, these compounds have shown moderate inhibitory effects on the α-chymotrypsin enzyme, and molecular docking studies have helped identify the active binding sites, correlating with the observed bioactivity data .

Wissenschaftliche Forschungsanwendungen

Imidazole-Based Bisphenol Host for Anions

Imidazole-containing bisphenols, similar in structure to N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, have been studied for their ability to host anions. These compounds, including Imbp and its salts, are characterized by strong intramolecular hydrogen bonds and extensive hydrogen-bonded structures. Such characteristics are valuable for applications in molecular recognition and sensing technologies (Nath & Baruah, 2012).

Luminescence Sensing of Benzaldehyde Derivatives

Imidazole derivatives, structurally related to the queried compound, have been used in the development of lanthanide(III)-organic frameworks. These frameworks exhibit luminescence properties and have been shown to be sensitive to benzaldehyde derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).

Anticonvulsant Activity in Alkanamide Derivatives

Research has explored the synthesis of alkanamide derivatives bearing imidazole rings, akin to the chemical , to evaluate their anticonvulsant activities. These studies contribute to the understanding of how structural modifications in such compounds can influence biological activity (Tarikogullari et al., 2010).

Synthesis of Medetomidine, an α2-Adrenergic Agonist

The synthesis of compounds structurally related to this compound, such as medetomidine, an α2-adrenergic agonist, showcases the significance of imidazole derivatives in pharmacology (Kudzma & Turnbull, 1991).

Corrosion Inhibition for Carbon Steel

Imidazole derivatives have been studied for their corrosion inhibition potential, particularly for carbon steel in acidic solutions. This indicates their utility in industrial applications where corrosion resistance is crucial (Rouifi et al., 2020).

Nucleophilicity in Chemical Reactions

Studies have also delved into the nucleophilic properties of 1,4,5-trisubstituted imidazole-2-thiones, related to the chemical , in reactions with various electrophilic reagents. Such research helps in understanding the reactivity and potential applications of these compounds in synthetic chemistry (Mlostoń et al., 2008).

Biological Screening and Fingerprint Applications

The biological activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, structurally similar to the queried compound, have been evaluated for their antibacterial, antifungal, and anthelmintic properties. Additionally, these compounds have potential applications in latent fingerprint detection (Khan et al., 2019).

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)23-20(25)13-26-21-22-8-9-24(21)19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVQNJGABUQHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)